molecular formula C27H28N4O4S B6522482 N-[(furan-2-yl)methyl]-4-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}butanamide CAS No. 422292-09-9

N-[(furan-2-yl)methyl]-4-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}butanamide

Cat. No. B6522482
CAS RN: 422292-09-9
M. Wt: 504.6 g/mol
InChI Key: USMBMCAMGXKNSO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a furan ring, a quinazolinone ring, a carbamoyl group, and a sulfanyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan ring and the quinazolinone ring are both aromatic, which could contribute to the stability of the molecule. The carbamoyl group could potentially form hydrogen bonds with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbamoyl group could potentially make this compound polar, which would influence its solubility in different solvents .

Mechanism of Action

Mode of Action

Based on its chemical structure, it is likely that it interacts with its targets through a combination of covalent and non-covalent bonds . The presence of a carbamoyl group suggests potential interactions with proteins or enzymes in the body .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Oprea1_145851 are currently under investigation. Pharmacokinetics studies the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion . Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects.

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if this compound shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in clinical trials .

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O4S/c1-19-10-12-20(13-11-19)16-28-25(33)18-36-27-30-23-8-3-2-7-22(23)26(34)31(27)14-4-9-24(32)29-17-21-6-5-15-35-21/h2-3,5-8,10-13,15H,4,9,14,16-18H2,1H3,(H,28,33)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMBMCAMGXKNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(furan-2-yl)methyl]-4-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}butanamide

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